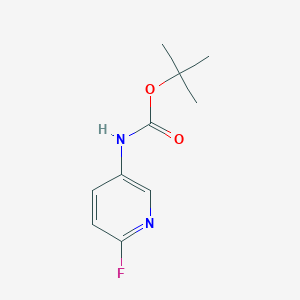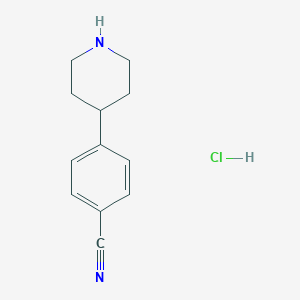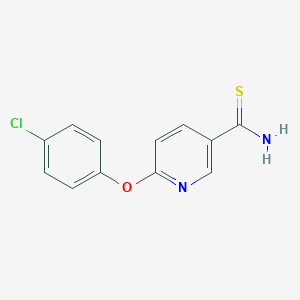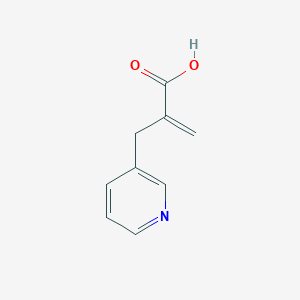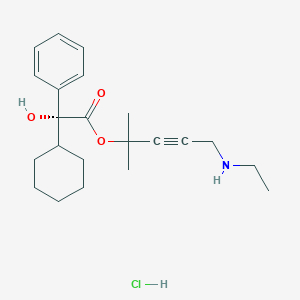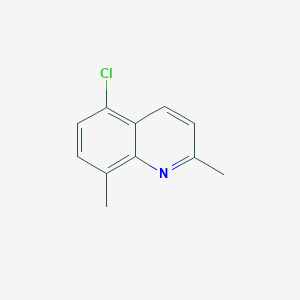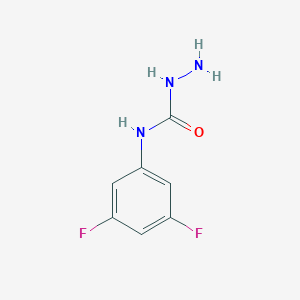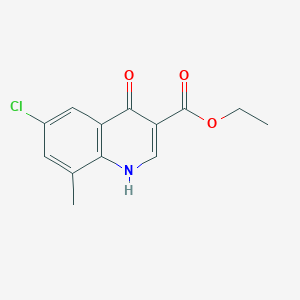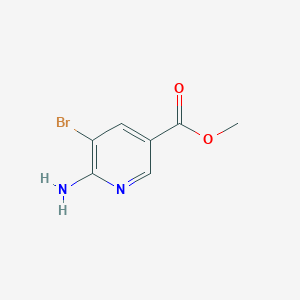
Methyl 6-amino-5-bromonicotinate
描述
Synthesis Analysis
Methyl 6-amino-5-bromonicotinate can be synthesized through different methods. One approach involves the palladium-catalyzed deuterolysis of methyl 5-bromonicotinate, followed by acid hydrolysis, yielding a high percentage of the targeted product with significant regioselectivity (Clark, 1976). Another method employs the Eglinton reaction and subsequent catalytic transformations to synthesize symmetrical and unsymmetrical 6,6'-binicotinates, demonstrating the versatility in creating derivatives of Methyl 6-amino-5-bromonicotinate (Galenko et al., 2019).
Molecular Structure Analysis
The molecular structure of derivatives of Methyl 6-amino-5-bromonicotinate has been characterized using various techniques. X-ray crystallography has provided insight into the crystalline structure, revealing specific hydrogen bonding and molecular configurations that influence the compound's stability and reactivity (Li, 2009).
Chemical Reactions and Properties
Methyl 6-amino-5-bromonicotinate participates in various chemical reactions, enabling the synthesis of a wide range of derivatives. Its bromo and amino groups make it a versatile intermediate for coupling reactions, nucleophilic substitutions, and the creation of complex molecular structures (Deady et al., 1971).
Physical Properties Analysis
The physical properties of Methyl 6-amino-5-bromonicotinate, such as melting point, solubility, and crystalline form, are crucial for its application in synthesis and drug development. Studies focusing on crystallization and the solubility profile of its derivatives contribute to understanding how these properties affect its usability in pharmaceutical formulations (Hirokawa et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and compatibility with different solvents and reagents, are essential for employing Methyl 6-amino-5-bromonicotinate in synthetic pathways. Its ability to undergo selective reactions makes it a valuable compound for constructing complex molecules with desired functionalities (Saxena et al., 2015).
科学研究应用
Synthesis and Derivatives Formation :
Preparation of Nicotinic-5-2H Acid : Methyl nicotinate-5-2H was prepared from methyl 5-bromonicotinate using palladium-catalyzed deuterolysis. This study highlights the use of 5-bromonicotinate derivatives in synthesizing labeled compounds, particularly for nuclear magnetic resonance spectroscopy and mass spectroscopy applications (Clark, 1976).
Novel Synthesis of Anthyridine Derivatives : The study explores the Ullmann reaction between 2-bromonicotinic acid and other compounds, leading to the creation of various derivatives. This indicates the potential for 5-bromonicotinate to serve as a building block in synthesizing complex organic molecules (Carboni, Settimo, & Segnini, 1969).
Biological and Medicinal Applications :
Antibacterial Activity : A compound derived from 5-bromonicotinic acid showed excellent antibacterial activity, suggesting the use of such derivatives in developing new antibacterial agents (Li, 2009).
Vasodilatory Active Nicotinate Esters : Synthesized nicotinate esters showed significant vasodilatory properties, indicating their potential in cardiovascular therapy (Girgis, Kalmouch, & Ellithey, 2006).
Chemical Sensors and Imaging :
- Detection of Aluminum Ion : A study developed sensors for selective recognition of aluminum ions, utilizing derivatives of 5-bromonicotinate. These sensors were also applied in bacterial cell imaging, demonstrating their potential in environmental monitoring and biological imaging (Yadav & Singh, 2018).
Synthesis of Complex Organic Molecules :
- Synthesis of Substituted Methyl Pyridinecarboxylates : This research describes methods for synthesizing methyl pyridinecarboxylates, including methyl 5-substituted nicotinates, from 5-bromonicotinic acid. This indicates the role of 5-bromonicotinate in the synthesis of diverse organic compounds (Deady, Shanks, Campbell, & Chooi, 1971).
安全和危害
属性
IUPAC Name |
methyl 6-amino-5-bromopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTAAMVZKGYIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377300 | |
| Record name | Methyl 6-amino-5-bromonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-5-bromonicotinate | |
CAS RN |
180340-70-9 | |
| Record name | Methyl 6-amino-5-bromonicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-amino-5-bromonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)](/img/structure/B70828.png)
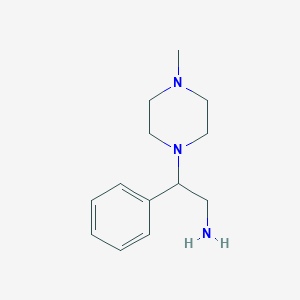
![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)
